molecular formula C14H22N2O3 B119228 Esatenolol CAS No. 93379-54-5

Esatenolol

Cat. No. B119228
CAS RN: 93379-54-5
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-LBPRGKRZSA-N
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Description

Esatenolol is a beta blocker . It is used alone or together with other medicines to treat high blood pressure (hypertension). It is also used to help prevent chest pain (angina) and lowers the risk of repeated heart attacks .


Synthesis Analysis

Esatenolol has been synthesized in >99% enantiomeric excess (ee) with the use of Candida antarctica lipase B from Syncozymes (Shanghai, China), in a kinetic resolution of the corresponding racemic chlorohydrin . The enantiopurity of the chlorohydrin building block remained unchanged upon subsequent amination to yield the final drug .


Molecular Structure Analysis

Esatenolol has a molecular formula of C14H22N2O3 . Its average mass is 266.336 Da and its monoisotopic mass is 266.163055 Da .


Chemical Reactions Analysis

Degradation of Esatenolol was carried out using ultrasound with frequencies ranging from 200 kHz to 1 MHz as a source of hydroxyl radical . Nearly 90% of degradation of Esatenolol was observed with ultrasound having 350 kHz .


Physical And Chemical Properties Analysis

Esatenolol has a molecular formula of C14H22N2O3 . Its average mass is 266.336 Da and its monoisotopic mass is 266.163055 Da .

Scientific Research Applications

Pharmacological Effects

  • Hypotensive Effect : A study by Crestani et al. (2009) on Maytenus ilicifolia, which contains compounds similar to beta-blockers like esatenolol, demonstrated a significant hypotensive effect in vivo. This suggests that esatenolol may have a similar impact on lowering blood pressure (Crestani et al., 2009).

Therapeutic Potential in Disease Models

  • Neuroprotective Effects : Yang et al. (2015) reported that Esculentoside A, structurally related to esatenolol, showed neuroprotective effects against neuroinflammation in Alzheimer’s disease models. This implies potential applications of esatenolol in similar neurological conditions (Yang et al., 2015).

Role in Inflammatory Processes

  • Anti-inflammatory Action : Wei et al. (2016) identified anti-inflammatory compounds in Ecklonia stolonifera, sharing pharmacological characteristics with esatenolol, and demonstrated their efficacy in reducing inflammation. This indicates esatenolol's potential in managing inflammatory conditions (Wei et al., 2016).

Future Directions

There is potential for the development of Esatenolol prodrugs. Increasing the lipophilicity of the drug leads to an increase in the stability of its aqueous solutions . This could provide a prodrug system with the potential for releasing Esatenolol in a controlled manner .

properties

IUPAC Name

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239405
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esatenolol

CAS RN

93379-54-5
Record name (-)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93379-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esatenolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esatenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In order to prevent the reaction of produced atenolol with the optically active glycidyl ether (4) it is preferable to add the optically active glycidyl ether (4) to isopropyl amine in a solvent. The removal of excess isopropyl amine by distillation gave desired (S)-atenolol (1). Preferably, the distillation is carried out at atmospheric pressure at the initial stages and under reduced pressure at later stages, keeping the reaction mass temperature below 60° to 70° C., through out the distillation process. The crude residue may be purified, if required, by dissolving it in 1N HCl, treating this solution with activated charcoal, filtering the charcoal followed by treatment of alkali to precipitate the product. Thus, the solid product was isolated by conventional method such as filtration to get (S)-atenolol (1) of optical purity of 98% ee and above. If, necessary, the optically active (S)-atenolol (1) may be crystallized from an appropriate solvent such as water, alcohols, such as methanol, ethanol, isopropyl alcohol, butanol etc., ethers, such as diethyl ether, methyl tbutyl ether, diisopropyl ether or ketones, such as acetone, ethyl methyl ketone, methyl isobutyl ketone etc.
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Synthesis routes and methods II

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
CD Siebert, A Hänsicke, T Nagel - Chirality, 2008 - Wiley Online Library
… timolol, penbutolol, levobunolol, and esatenolol is shown in Figure 6. Levobunolol is an ingredient of racemic bunolol and esatenolol is the S-enantiomer of atenolol (Atehexal ® ). …
Number of citations: 36 onlinelibrary.wiley.com
A Jozsef Szentmiklosi, N Szentandrássy… - Current …, 2015 - ingentaconnect.com
Stimulation of β-adrenergic receptors in the heart is the most effective endogenous way to increase the mechanical performance of cardiac tissues to meet the requirements of a fight-or-…
Number of citations: 24 www.ingentaconnect.com
ATC Vet—QC09CA02 - Crit Care Med, 2003 - drugfuture.com
Eprosartan is absorbed from the gastrointestinal tract with an absolute oral bioavailability of about 13%. Peak plasma concentrations occur about 1 to 2 hours after an oral dose in the …
Number of citations: 0 www.drugfuture.com
S Safi, SK Korang, EE Nielsen, NJ Sethi… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
Cardiovascular diseases are the leading cause of death and account for an estimated 30% of all deaths worldwide (GBD 2015). Heart failure is the most rapidly growing cardiovascular …
Number of citations: 9 www.ncbi.nlm.nih.gov
MW Attaei, R Khatib, M McKee, S Lear… - The Lancet Public …, 2017 - thelancet.com
Background Hypertension is considered the most important risk factor for cardiovascular diseases, but its control is poor worldwide. We aimed to assess the availability and affordability …
Number of citations: 182 www.thelancet.com
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
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E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0
E Honkanen, A Pippuri, P Kairisalo, M Koivisto…
Number of citations: 0

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